molecular formula C13H9ClN4O B15003312 1-(3-chloro-4-phenoxyphenyl)-1H-tetrazole

1-(3-chloro-4-phenoxyphenyl)-1H-tetrazole

Cat. No.: B15003312
M. Wt: 272.69 g/mol
InChI Key: ZWMOVHPLWLOHDQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a phenyl ring substituted with a chlorine atom and a phenoxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-(3-chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxyphenyl Intermediate: The initial step involves the reaction of 3-chloro-4-iodophenol with phenol in the presence of a base to form 3-chloro-4-phenoxyphenol.

    Introduction of the Tetrazole Ring: The phenoxyphenyl intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring, forming the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

1-(3-Chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include sodium azide, bases (e.g., sodium hydroxide), and catalysts (e.g., palladium-based catalysts). The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-Chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to changes in cellular pathways and physiological responses, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-(3-Chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:

    1-(3-Chloro-4-phenoxyphenyl)ethanone: This compound shares the phenoxyphenyl structure but differs in the presence of an ethanone group instead of a tetrazole ring.

    2-Chloro-4-[(3-chloro-4-phenoxyphenyl)sulfonyl]-1-phenoxybenzene: This compound features a sulfonyl group and an additional phenoxy group, leading to different chemical properties and applications.

    3-[Chloro(4-phenoxyphenyl)methyl]bicyclo[3.1.0]hexane: This compound has a bicyclic structure, which imparts unique steric and electronic properties compared to the tetrazole derivative.

The uniqueness of 1-(3-chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole lies in its tetrazole ring, which provides distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

1-(3-chloro-4-phenoxyphenyl)tetrazole

InChI

InChI=1S/C13H9ClN4O/c14-12-8-10(18-9-15-16-17-18)6-7-13(12)19-11-4-2-1-3-5-11/h1-9H

InChI Key

ZWMOVHPLWLOHDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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